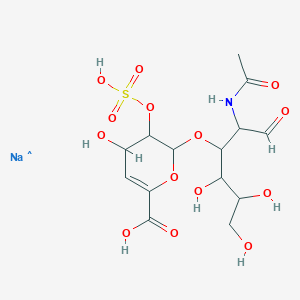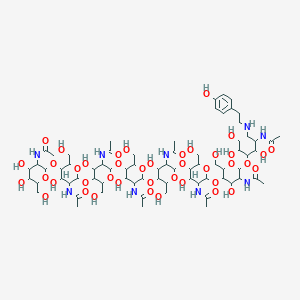![molecular formula C6H4BrN3 B129225 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 143329-58-2](/img/structure/B129225.png)
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine
Übersicht
Beschreibung
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its biological significance. The presence of a bromine atom in the structure potentially enhances its reactivity, making it a valuable intermediate for further chemical transformations and applications in pharmaceutical research.
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through various methods. One approach involves the metal-free synthesis of the triazolopyridine skeleton via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features short reaction times and high yields . Another method includes the oxidative cyclization of aldehyde-derived hydrazones using bromine, followed by ring rearrangement to [1,5-c] analogues . Additionally, the use of N-Chlorosuccinimide (NCS) for oxidative cyclization under mild conditions has been reported . These methods highlight the versatility and efficiency in synthesizing triazolopyridine derivatives.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been confirmed through various analytical techniques. Single-crystal X-ray analysis has been used to unambiguously confirm the structure of certain derivatives . Moreover, the crystallization of compounds in the monoclinic space group with specific cell parameters has been detailed, providing insight into the molecular geometry and confirming the successful synthesis of the desired compounds .
Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions, which are essential for their diversification. For instance, the Dimroth rearrangement has been utilized to convert certain triazolopyridine derivatives to other analogues . The presence of halogen functionalities, such as bromine, on the pyrimidine nucleus makes these compounds versatile intermediates for further chemical modifications, including palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . Additionally, reactions with α-bromoketones have been explored, leading to the formation of various polycyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The introduction of substituents, such as bromine, can affect the stability and reactivity of these compounds. For example, C-5 unsubstituted triazolopyrimidine derivatives are prone to ring isomerization, whereas C-5-substituted analogues exhibit greater stability . The synthesis of 2-amino-5-hydroxy-triazolopyrimidine derivatives through three-component condensation also demonstrates the reactivity of these compounds under specific conditions .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Synthesis
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit notable antioxidant properties. A study highlighted the synthesis and preclinical study of these derivatives, revealing their potential as antioxidants. The derivatives with bromine atoms in specific positions of the pyridinotriazole heterosystem showed significant influence on erythrocyte membrane stability and high antioxidant activity, particularly compounds 4b and 4c, indicating their potential as future antioxidant agents (Smolsky, Makei, Yanchenko, & Роletai, 2022).
Synthesis and Ring Rearrangement
The synthesis and transformation of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives have been explored. Studies demonstrate the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines via bromine-mediated oxidative cyclization, which can be further converted to [1,2,4]triazolo[1,5-c]pyrimidines. This process highlights the versatility of these compounds as intermediates for further chemical modifications (Tang, Wang, Li, & Wang, 2014).
Metal-Free Synthesis
A notable development in the synthesis of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridines involves a metal-free method. This approach allows for the rapid construction of the triazolopyridine skeleton through direct oxidative N-N bond formation, offering a more efficient and environmentally friendly synthesis method (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
X-ray Structural Analysis
Structural analysis of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridines provides insights into their molecular arrangement. Studies using X-ray diffraction methods have detailed the crystal structures of these compounds, contributing to a better understanding of their chemical and physical properties (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Herbicidal Activity
In the agricultural sector, certain derivatives of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridines have demonstrated effective herbicidal activity. This application is significant for developing new, potentially more efficient herbicides (Moran, 2003).
Supramolecular Synthons Formation
The formation of diverse supramolecular synthons by 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives has been observed. This aspect is crucial for understanding the molecular interactions and potential applications in pharmaceutical development and crystal engineering (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).
Eigenschaften
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKHVUBTUHSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438533 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine | |
CAS RN |
143329-58-2 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)









![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)


